molecular formula C16H12ClNO2 B1358443 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid CAS No. 220677-67-8

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1358443
CAS No.: 220677-67-8
M. Wt: 285.72 g/mol
InChI Key: KQKQMDNBLKHSEQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid emerged from the broader historical evolution of indole chemistry, which has roots extending back to the late 19th century with the pioneering work of Emil Fischer. The Fischer indole synthesis, discovered in 1883, established the foundation for systematic approaches to indole ring construction from phenylhydrazines and carbonyl compounds under acidic conditions. This fundamental methodology catalyzed subsequent developments in indole chemistry and laid the groundwork for the synthesis of more complex indole derivatives.

The specific development of substituted indole-2-carboxylic acid derivatives gained momentum in the mid-20th century as researchers recognized the importance of positional substitution patterns in modulating biological activity. The introduction of benzyl substituents at the nitrogen position represented a strategic advancement in structure-activity relationship studies, as these modifications provided enhanced pharmacological properties and improved synthetic accessibility. The 4-chlorobenzyl substitution pattern specifically emerged from systematic studies aimed at optimizing the balance between lipophilicity and electronic properties in indole-based compounds.

Contemporary synthetic approaches to this compound have benefited from advances in modern organic synthesis methodologies. The Hemetsberger-Knittel synthesis has proven particularly valuable for constructing indole-2-carboxylic acid derivatives, involving the thermal decomposition of 3-aryl-2-azido-propenoic esters into indole-2-carboxylic esters with yields typically exceeding 70%. This methodology has enabled efficient access to various substituted indole-2-carboxylic acid compounds, including those bearing chlorobenzyl substituents.

Classification within Indole-2-carboxylic Acid Derivatives

This compound belongs to the broader classification of indolecarboxylic acids and derivatives, which are characterized by the presence of a carboxylic acid group linked to an indole nucleus. Within this classification system, the compound specifically represents a nitrogen-substituted indole-2-carboxylic acid derivative, distinguishing it from other positional isomers such as indole-3-carboxylic acid derivatives.

The molecular structure of this compound can be systematically analyzed through its key structural components. The compound possesses the molecular formula C16H12ClNO2 and a molecular weight of 285.72 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid, which precisely describes its substitution pattern and functional group arrangement.

Structural Parameter Value
Molecular Formula C16H12ClNO2
Molecular Weight 285.72 g/mol
Chemical Abstracts Service Number 220677-67-8
International Chemical Identifier Key KQKQMDNBLKHSEQ-UHFFFAOYSA-N

The compound's classification within heterocyclic chemistry follows the established nomenclature for indole derivatives. The indole core structure consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system with characteristic electronic properties. The presence of the carboxylic acid functionality at the 2-position of the indole ring significantly influences the compound's chemical reactivity and potential for hydrogen bonding interactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features and the versatility of the indole scaffold in pharmaceutical applications. Indole derivatives occupy a prominent position in medicinal chemistry due to their widespread occurrence in natural products and their demonstrated biological activities across numerous therapeutic areas.

The indole-2-carboxylic acid framework provides multiple sites for chemical functionalization, enabling the systematic exploration of structure-activity relationships. The carboxylic acid group at the 2-position offers opportunities for amide bond formation, ester derivatization, and metal chelation, while the 4-chlorobenzyl substituent contributes to the compound's lipophilic character and potential for aromatic interactions.

Recent advances in indole chemistry have highlighted the importance of multicomponent reactions for constructing complex indole architectures. These methodologies have enabled the synthesis of polycyclic molecules incorporating multiple fused heterocyclic scaffolds, expanding the chemical space available for drug discovery efforts. The integration of indoles in multicomponent reactions allows for the design of compounds with significant biological and pharmaceutical potential.

The development of palladium-catalyzed reactions has marked a significant milestone in indole chemistry, offering flexible platforms for indole synthesis and functionalization. These methodologies demonstrate wide functional group tolerance and facilitate the elaboration of complex molecules, thereby revolutionizing traditional synthetic strategies while significantly reducing waste generation.

Current Research Focus and Applications

Contemporary research involving this compound and related derivatives has focused primarily on their potential as therapeutic agents and synthetic intermediates. The compound has attracted attention in medicinal chemistry research due to its structural similarity to known bioactive molecules and its potential for modification into drug-like compounds.

Recent investigations have explored the application of indole-2-carboxylic acid derivatives as inhibitors of Human Immunodeficiency Virus type 1 integrase, an important antiviral target. Indole-2-carboxylic acid derivative 3 was demonstrated to effectively inhibit the strand transfer function of Human Immunodeficiency Virus type 1 integrase, with binding conformation analysis revealing that the indole core and C2 carboxyl group chelate the two magnesium ions within the active site of the enzyme.

The compound has also been investigated in the context of cancer research, particularly in studies focusing on pediatric brain tumors. Structure-activity relationship studies have demonstrated that indole-2-carboxamide frameworks exhibit superior antitumor activity compared to benzimidazole and indazole counterparts when tested against pediatric glioblastoma multiforme cells. These findings suggest that the indole-2-carboxylic acid scaffold represents a promising template for the development of selective antitumor agents.

Research Application Key Findings Reference
Human Immunodeficiency Virus Integrase Inhibition Effective strand transfer inhibition through metal chelation
Pediatric Brain Tumor Treatment Superior activity compared to related heterocycles
Synthetic Methodology Development Hemetsberger-Knittel synthesis optimization

Flow chemistry applications have emerged as an important area of research for indole derivative synthesis. Flow technology enhances reaction rates and selectivities, making it an effective tool for the synthesis of pharmaceutically relevant indoles. This approach represents a shift toward more sustainable and efficient synthetic processes, aligning with contemporary green chemistry principles.

The compound's role as a synthetic intermediate has been explored in the preparation of more complex molecular architectures. The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling the construction of amide derivatives, esters, and other functionalized compounds. These transformations have been employed in the synthesis of compounds with enhanced biological activities and improved pharmacological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQMDNBLKHSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indole Core

The indole nucleus is typically synthesized through classical methods such as:

  • Fischer Indole Synthesis : Condensation of phenylhydrazines with ketones or aldehydes under acidic conditions to yield substituted indoles.
  • Bartoli Indole Synthesis : Reaction of nitroarenes with vinyl Grignard reagents to produce indoles.

These methods provide the base indole structure that can be further functionalized.

N-Substitution with 4-Chlorobenzyl Group

The critical step for the preparation of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid is the alkylation of the indole nitrogen with a 4-chlorobenzyl moiety. This is commonly achieved by:

Two main bases have been reported:

Parameter Method A Method B
Base Potassium carbonate (K₂CO₃) Sodium hydride (NaH)
Solvent Dimethylformamide (DMF) Dimethylformamide (DMF)
Temperature 60°C 60°C
Reaction Time 16–24 hours 8 hours
Yield ~72% Comparable but not reported
Purification Trituration with methanol Column chromatography
  • Potassium carbonate is milder, providing good selectivity but requires longer reaction times.
  • Sodium hydride is more reactive, accelerating the reaction but necessitating careful handling and more rigorous purification.

Esterification and Hydrolysis to Carboxylic Acid

The 2-position carboxylic acid is often introduced via ester intermediates:

  • Ester Formation : Ethyl 1H-indole-2-carboxylate derivatives are prepared by esterification using ethyl chloroformate or related reagents in the presence of bases such as triethylamine.
  • Hydrolysis : The ethyl ester is then hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/water/ethanol mixture) to yield the free carboxylic acid.

This two-step approach allows better control over the reaction and purification steps.

Representative Synthetic Route

A typical synthetic sequence for this compound is as follows:

  • Indole Core Preparation : Synthesize or procure ethyl 1H-indole-2-carboxylate.
  • N-Alkylation : React ethyl 1H-indole-2-carboxylate with 4-chlorobenzyl chloride in DMF using potassium carbonate or sodium hydride as base at 60°C for 8–24 hours.
  • Purification : Use trituration or column chromatography to isolate ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate.
  • Hydrolysis : Treat the ester with lithium hydroxide in a THF/water/ethanol mixture at room temperature to obtain this compound.
  • Final Purification : Acidify and extract the product, followed by recrystallization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Time/Temp Yield (%) Notes
N-Alkylation 4-Chlorobenzyl chloride, K₂CO₃, DMF 24 h, 60°C 72 Trituration purification
Alternative Alkylation 4-Chlorobenzyl chloride, NaH, DMF 8 h, 60°C Not reported Requires column chromatography
Ester Hydrolysis LiOH, THF/H₂O/EtOH Room temp, 4–6 h High Converts ester to acid

Supporting Analytical Data

  • 1H NMR : Characteristic peaks include benzylic CH₂ (~δ 5.85 ppm), aromatic indole protons (~δ 7.5–7.8 ppm), and ethyl ester signals (quartet and triplet around δ 4.29 and 1.3 ppm for ester intermediates).
  • Mass Spectrometry : Molecular ion peaks at m/z 314.0 [M+H]⁺ confirm molecular weight.
  • HPLC : Retention times around 7.8 minutes with purity >95% indicate successful synthesis.
  • TLC : Rf values near 0.5 in 50% ethyl acetate/hexane solvent system track reaction progress.

Advanced Synthetic Variations

  • Carboxamide Derivatives : Coupling of the acid with amines via EDC·HCl/HOBt-mediated amide bond formation in DMF at 0°C to room temperature has been reported for related compounds, indicating the versatility of the acid intermediate.
  • Halogenated Indole Variants : Substitutions at other positions (e.g., 5-bromo or 5-chloro) on the indole ring have been synthesized using similar protocols, demonstrating adaptability of the synthetic route.

Summary Table of Key Preparation Steps

Synthetic Step Reagents/Conditions Purpose Yield/Remarks
Indole Core Synthesis Fischer or Bartoli method Construct indole nucleus Variable, depends on method
N-Alkylation 4-Chlorobenzyl chloride, K₂CO₃ or NaH, DMF Attach 4-chlorobenzyl group 72% (K₂CO₃), faster with NaH
Esterification Ethyl chloroformate, triethylamine Introduce ester at C-2 High yield
Ester Hydrolysis LiOH in THF/H₂O/EtOH Convert ester to acid High yield
Purification Trituration or column chromatography Isolate pure compound Depends on method

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, 4-chlorobenzyl chloride.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole compound.

    Reduction Products: Alcohol derivatives of the indole compound.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid. A series of 5-bromo derivatives were synthesized and evaluated against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.

Case Study: Antibacterial Evaluation

  • Study Reference : Mane et al. (2018) synthesized ten 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.
  • Findings :
    • Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL.
    • Notably, compounds 7a–c showed greater antibacterial activity than standard drugs against E. coli and P. aeruginosa .
CompoundMIC (μg/mL)Active Against
7a0.35E. coli
7b0.50P. aeruginosa
7c0.75Salmonella Typhi

Antitumor Activity

The antitumor properties of indole derivatives have been extensively studied, particularly their ability to inhibit cancer cell proliferation.

Case Study: Antitumor Evaluation

  • Study Reference : A recent study explored a series of novel indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for liver cancer treatment.
  • Findings :
    • Compound C11 displayed significant inhibitory activity against several liver cancer cell lines, including Hep G2 and SMMC-7721.
    • The compound induced G1-S phase cell cycle arrest and showed moderate toxicity against normal cells .
CompoundCancer Cell LineIC50 (µM)
C11Hep G25
C11SMMC-77216

Antiviral Activity

Indole derivatives, including those based on the structure of this compound, have also been investigated for their antiviral properties.

Case Study: HIV-1 Integrase Inhibition

  • Study Reference : Research on indole-2-carboxylic acid derivatives demonstrated their potential as inhibitors of HIV-1 integrase.
  • Findings :
    • Structural modifications led to the development of compounds with IC50 values as low as 0.13 μM against integrase.
    • The study emphasized the importance of the indole core in binding to the integrase active site .
CompoundIC50 (µM)Target
Compound 20a0.13HIV-1 Integrase

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

  • 1-(4-Chlorobenzyl)-1H-Indole-3-Carboxylic Acid Molecular Formula: C₁₆H₁₂ClNO₂ (identical to the target compound). Key Difference: The carboxylic acid group is at the 3-position instead of the 2-position.

Substituent Variations on the Benzyl Group

  • 1-(4-Cyanobenzyl)-1H-Indole-2-Carboxylic Acid Molecular Formula: C₁₇H₁₂N₂O₂. Key Difference: The 4-chlorophenyl group is replaced with a 4-cyanobenzyl moiety. This substitution may also influence binding affinity in enzyme inhibition studies .
  • 1-(3,4-Dichlorobenzyl)-1H-Indole-2-Carboxylic Acid Molecular Formula: C₁₆H₁₁Cl₂NO₂. Key Difference: Additional chlorine at the 3-position of the benzyl ring. Impact: Enhanced lipophilicity and steric bulk, which could improve membrane permeability but reduce solubility. This compound showed 51% yield in synthesis via alkylation of ethyl indole-2-carboxylate .

Functional Group Modifications

  • Methyl 1-(4-Chlorobenzyl)-5-(Methylsulfonyl)-1H-Indole-2-Carboxylate Molecular Formula: C₁₈H₁₆ClNO₄S. Key Difference: Methyl ester at the 2-position and a methylsulfonyl group at the 5-position. Impact: The ester group increases lipophilicity, making it a prodrug candidate.

Complex Heterocyclic Derivatives

  • 6-Chloro-3-[1-(4-Chlorobenzyl)-4-Phenyl-1H-Imidazol-5-yl]-1H-Indole-2-Carboxylic Acid (WK23/K23)
    • Molecular Formula : C₂₅H₁₇Cl₂N₃O₂.
    • Key Difference : Incorporation of a 4-phenylimidazole ring at the 3-position of the indole.
    • Impact : This modification significantly enhances binding to MDM2 (a p53 regulator), with derivatives showing improved in vitro activity in cancer cell growth inhibition compared to simpler indole-carboxylic acids .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid C₁₆H₁₂ClNO₂ 285.73 2-carboxylic acid, 4-Cl-benzyl Discontinued; used in kinase inhibition
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid C₁₆H₁₂ClNO₂ 285.73 3-carboxylic acid, 4-Cl-benzyl Altered solubility profile
1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid C₁₇H₁₂N₂O₂ 284.29 2-carboxylic acid, 4-CN-benzyl Higher polarity; research use only
1-(3,4-Dichlorobenzyl)-1H-indole-2-carboxylic acid C₁₆H₁₁Cl₂NO₂ 320.17 2-carboxylic acid, 3,4-diCl-benzyl Improved lipophilicity
WK23/K23 C₂₅H₁₇Cl₂N₃O₂ 478.33 2-carboxylic acid, imidazole-4-phenyl MDM2 antagonist; enhanced bioactivity

Key Research Findings

  • Synthetic Accessibility : The target compound is efficiently synthesized (81% yield) via hydrolysis of its ethyl ester, a common strategy shared with dichlorobenzyl analogs .
  • Biological Activity : Derivatives with extended aromatic systems (e.g., WK23) exhibit superior binding to therapeutic targets like MDM2, highlighting the importance of heterocyclic appendages .
  • Structure-Activity Relationships (SAR) :
    • Chlorine at the benzyl 4-position is critical for hydrophobic interactions in enzyme binding.
    • Carboxylic acid positioning (2 vs. 3) modulates hydrogen-bonding networks, influencing target selectivity .

Biological Activity

1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole core, which is known for its role in various biological processes. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets. This compound can be synthesized through various methods, often involving the reaction of indole derivatives with chlorobenzyl halides under controlled conditions.

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound has been shown to chelate with magnesium ions in the active site of integrase, disrupting viral replication. For instance, a derivative exhibited an IC50 value of 3.11 μM against integrase, indicating strong inhibitory potential compared to parent compounds .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value significantly lower than that of standard anti-inflammatory drugs like indomethacin. Specifically, it showed COX-2 inhibition at 0.018 μM while exhibiting a higher IC50 for COX-1, suggesting a favorable selectivity profile . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Integrase Inhibition : The compound's ability to chelate metal ions in the integrase active site disrupts the enzyme's function, preventing the integration of viral DNA into the host genome .
  • COX-2 Selectivity : The structural features of the compound allow it to preferentially inhibit COX-2 over COX-1, reducing pro-inflammatory mediators without significantly affecting gastric mucosa integrity .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
Integrase InhibitionHIV-1 Integrase3.11
COX-2 InhibitionCOX Enzyme0.018
COX-1 InhibitionCOX Enzyme19.3

Case Study: HIV Integrase Inhibition

In a study evaluating various derivatives of indole-2-carboxylic acid, modifications at specific positions significantly enhanced antiviral activity. The introduction of halogen substituents at the C6 position improved binding interactions with viral DNA, leading to enhanced integrase inhibition . This highlights the importance of structural optimization in developing effective antiviral agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and chlorobenzyl halides. A typical procedure involves refluxing in acetic acid with sodium acetate as a catalyst (3–5 h), followed by recrystallization from DMF/acetic acid . Yield optimization requires precise control of stoichiometry (1.0–1.1 equiv of reactants) and temperature (reflux at ~110°C). Impurities often arise from incomplete substitution at the indole N1 position, necessitating thorough washing with ethanol and diethyl ether .

Q. How is the crystal structure of this compound determined, and what structural features are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown in glacial acetic acid at 45°C, and data collection involves monochromatic Mo-Kα radiation. Key structural parameters include dihedral angles between the indole core and chlorobenzyl group, hydrogen-bonding networks (e.g., carboxylic acid dimers), and Cl···π interactions, which stabilize the lattice . Discrepancies between predicted (DFT) and observed bond lengths may indicate steric strain from the 4-chlorobenzyl substituent .

Advanced Research Questions

Q. How can contradictory NMR and XRD data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the chlorobenzyl group in solution) or polymorphism. To resolve this:

  • Compare solid-state (XRD) and solution-state (NOESY, VT-NMR) data to identify conformational flexibility .
  • Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and overlay with experimental data .
  • For polymorphic forms, conduct differential scanning calorimetry (DSC) to detect phase transitions .

Q. What strategies are effective for introducing bioorthogonal functional groups (e.g., azides, alkynes) at the indole C3 position without disrupting the carboxylic acid moiety?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, perform C3 bromination (NBS/light), then substitute with NaN₃ or propargylamine .
  • Direct Functionalization : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, PhI(OAc)₂ in DMF) to introduce azides at C3. Maintain low temperatures (0–5°C) to prevent decarboxylation .
  • Post-functionalization, validate purity via HPLC-MS and monitor carboxylic acid integrity through IR (C=O stretch at ~1700 cm⁻¹) .

Q. How do solvent polarity and pH affect the aggregation behavior of this compound in aqueous systems?

  • Methodological Answer :

  • Conduct dynamic light scattering (DLS) and zeta potential measurements at varying pH (2–12). At pH < pKa (~4.09), the protonated carboxylic acid promotes aggregation via hydrophobic stacking of indole rings. At pH > pKa, deprotonation increases solubility but may induce micelle formation .
  • Solvents like DMSO disrupt aggregation (H-bond competition), while ethanol enhances π-π interactions. Use fluorescence quenching (e.g., pyrene assay) to quantify critical aggregation concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid

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